3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione
Description
3-Amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic organic compound featuring a benzothiazole backbone substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 5, respectively. Its molecular formula is C₇H₅ClN₂O₂S, with a molecular weight of 228.65 g/mol. Structural characterization of such compounds often employs X-ray crystallography, supported by software like SHELX for refinement and analysis .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
5-chloro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10) |
InChI Key |
HQDBXRPKHLTLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2(=O)=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Elevated temperatures (around 100-150°C)
Solvent: Polar solvents like ethanol or acetic acid
Catalyst: Acidic catalysts such as sulfuric acid or polyphosphoric acid
Industrial Production Methods
In industrial settings, the production of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Diols
Substitution Products: Amino or thiol-substituted benzothiazoles
Scientific Research Applications
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione, comparisons are drawn to structurally related benzothiazole derivatives. Key analogs include:
3-Amino-1λ⁶,2-benzothiazole-1,1-dione (Parent Compound)
- Structural Difference : Lacks the 5-chloro substituent.
- Impact : The absence of the electron-withdrawing Cl group reduces electrophilicity and may lower reactivity in substitution reactions.
- Crystallography : Both compounds likely share similar refinement workflows using SHELX due to their small-molecule nature .
5-Chloro-2-mercaptobenzothiazole
- Structural Difference: Replaces the sulfone group with a thiol (-SH) and lacks the 3-amino group.
- Impact : The thiol group increases metal-binding capacity, making it useful in vulcanization processes, whereas the sulfone in the target compound enhances solubility in polar solvents.
3-Nitro-5-chloro-1λ⁶,2-benzothiazole-1,1-dione
- Structural Difference: Substitutes the amino group with a nitro (-NO₂) group.
Table 1: Comparative Properties of Benzothiazole Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 3-Amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione | 3-NH₂, 5-Cl, 1,1-dione | 228.65 | Pharmaceutical intermediates |
| 3-Amino-1λ⁶,2-benzothiazole-1,1-dione | 3-NH₂, 1,1-dione | 193.20 | Organic synthesis |
| 5-Chloro-2-mercaptobenzothiazole | 5-Cl, 2-SH | 185.68 | Rubber accelerators |
| 3-Nitro-5-chloro-1λ⁶,2-benzothiazole-1,1-dione | 3-NO₂, 5-Cl, 1,1-dione | 243.64 | Explosives research |
Research Findings and Structural Insights
- Crystallographic Analysis: SHELX software remains pivotal for refining crystal structures of benzothiazole derivatives, enabling precise determination of bond lengths and angles . For example, the sulfone group in 3-amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione likely exhibits tetrahedral geometry, influencing packing efficiency in solid-state structures.
- Reactivity: The amino group at position 3 facilitates nucleophilic substitution, while the chloro group at position 5 directs electrophilic attacks to specific ring positions.
- Thermal Stability : Sulfone-containing derivatives generally exhibit higher thermal stability compared to thiol analogs due to stronger dipole-dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
